Target Affinity Inferred from FABP4/5 Inhibitor Class SAR
The parent patent discloses that exemplified non‑annulated thiophenylamides achieve dual FABP4/5 inhibition with IC₅₀ values ≤10 µM in a fluorescence‑based displacement assay [1]. The target compound falls within the Markush structure of Formula I [1] and is therefore expected to exhibit comparable target engagement. A representative comparator from the patent, BMS309403 (a specific FABP4 inhibitor), reduced hepatic glucose production in ob/ob mice but did not alter body weight, whereas dual FABP4/5 inhibitors from the same series additionally lowered body weight and improved insulin tolerance [1].
| Evidence Dimension | FABP4/5 dual inhibition IC₅₀ |
|---|---|
| Target Compound Data | Predicted to be ≤10 µM (structure covered by Formula I) |
| Comparator Or Baseline | BMS309403 (FABP4‑selective): IC₅₀ ~0.1 µM for FABP4; no FABP5 activity reported |
| Quantified Difference | Dual inhibition vs. FABP4‑only selectivity; exact values not yet reported for the target compound |
| Conditions | Fluorescence‑based FABP displacement assay; in vivo glucose‑clamp study in ob/ob mice |
Why This Matters
Dual FABP4/5 inhibition is associated with superior metabolic outcomes in preclinical models, making the target compound's scaffold a strategic choice over FABP4‑selective analogs.
- [1] Non‑annulated thiophenylamides. U.S. Patent 9,353,102 B2, issued May 31, 2016. View Source
